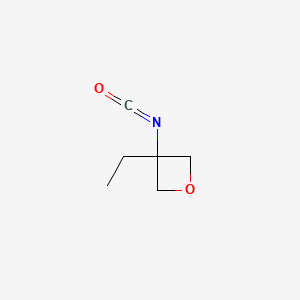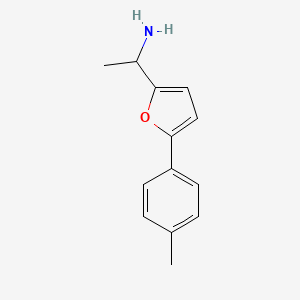![molecular formula C7H13N3O B13533832 Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
Decahydropyrido[3,4-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydropyrido[3,4-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives It is characterized by a unique structure that includes a pyrimidine ring fused with a pyridine ring, forming a tricyclic system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrido[3,4-d]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst. Another approach includes the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in ionic liquid media .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding reactions, efficient purification techniques, and cost-effective raw materials to ensure the scalability and economic feasibility of the production .
化学反应分析
Types of Reactions
Decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Decahydropyrido[3,4-d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit key enzymes involved in cell growth and proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor growth and proliferation, making it a promising candidate for anticancer therapy .
相似化合物的比较
Decahydropyrido[3,4-d]pyrimidin-2-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of materials with unique electronic properties
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11) |
InChI 键 |
QOKQCHFUXVEDOX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2C1CNC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)



![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)



